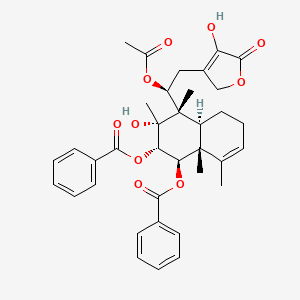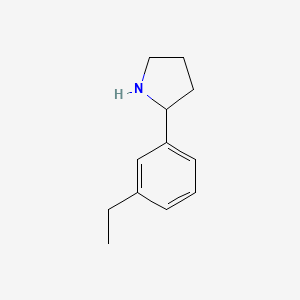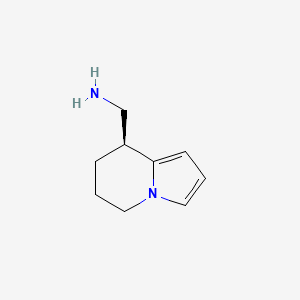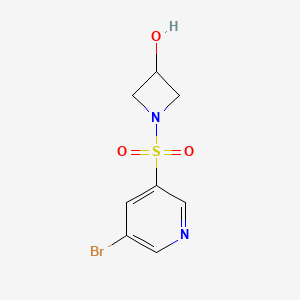
1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol is a chemical compound with the molecular formula C8H9BrN2O3S and a molecular weight of 293.14 g/mol It is characterized by the presence of a bromopyridine moiety attached to an azetidin-3-ol ring via a sulfonyl group
Preparation Methods
The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Sulfonylation: The attachment of a sulfonyl group to the bromopyridine.
Azetidin-3-ol Formation: The formation of the azetidin-3-ol ring structure.
Reaction conditions often involve the use of specific catalysts and reagents to facilitate these transformations. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and efficiency.
Chemical Reactions Analysis
1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes in research and applications. The exact molecular targets and pathways depend on the context of its use and the specific biological or chemical environment .
Comparison with Similar Compounds
1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol can be compared with other similar compounds, such as:
- 1-(5-Chloropyridin-3-ylsulfonyl)azetidin-3-ol
- 1-(5-Fluoropyridin-3-ylsulfonyl)azetidin-3-ol
- 1-(5-Iodopyridin-3-ylsulfonyl)azetidin-3-ol
These compounds share similar structural features but differ in the halogen atom attached to the pyridine ring. The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and applications .
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)sulfonylazetidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3S/c9-6-1-8(3-10-2-6)15(13,14)11-4-7(12)5-11/h1-3,7,12H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPRHGVOCZRMCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=CN=C2)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
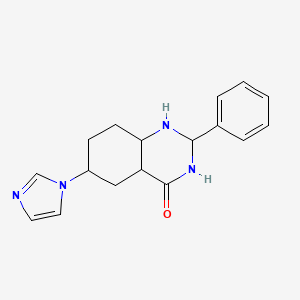
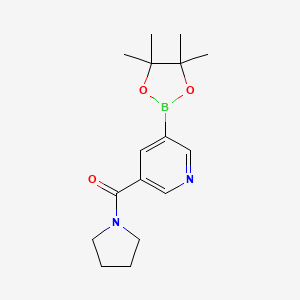
![N-[(3R)-pyrrolidin-3-ylmethyl]acetamide](/img/structure/B572696.png)

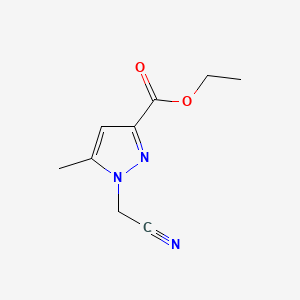
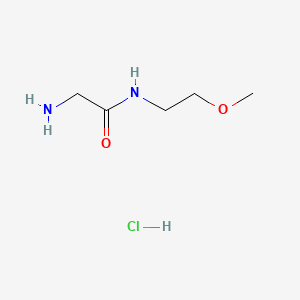
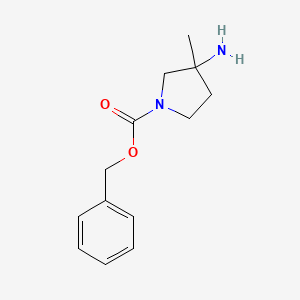
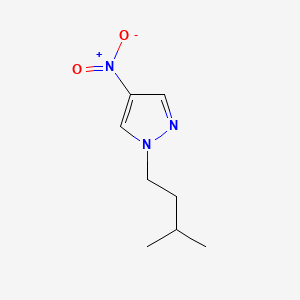
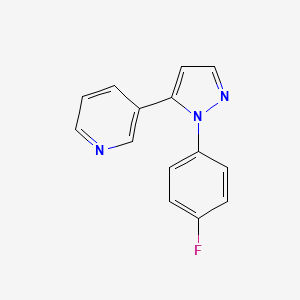
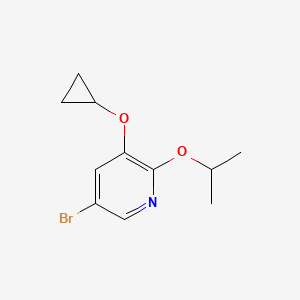
![Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B572708.png)
